(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Antiviral Vaccinia virus In vivo efficacy

(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione (CAS 24676-83-3), also known as cyclo(L-Ala-L-Leu) or imDKP, is a chiral 2,5-diketopiperazine (DKP) composed of L-alanine and L-leucine residues. This compound belongs to the class of cyclic dipeptides, which are the smallest possible cyclopeptides, and are often naturally produced by microorganisms.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 24676-83-3
Cat. No. B1252833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
CAS24676-83-3
Synonymscyclo(Ala-Leu)
cyclo(alanyl-leucyl)
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CC(C)C
InChIInChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1
InChIKeyDBJPZCJQDRPOME-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Guide to (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione (CAS 24676-83-3): A Chiral Cyclic Diketopiperazine


(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione (CAS 24676-83-3), also known as cyclo(L-Ala-L-Leu) or imDKP, is a chiral 2,5-diketopiperazine (DKP) composed of L-alanine and L-leucine residues [1]. This compound belongs to the class of cyclic dipeptides, which are the smallest possible cyclopeptides, and are often naturally produced by microorganisms [2]. Its well-defined (3S,6S) stereochemistry is critical for its biological recognition, distinguishing it from its (3R,6R) enantiomer and other diastereomers [1].

Chiral (3S,6S) DKP scaffold for stereochemical-control studies in biological recognition

Natural-product-analog cyclic dipeptide from microbial sources; supports plant-microbe interaction research

Multi-application probe: antiviral, plant immunity, antifouling, sensory analysis workflows

Why Cyclic DKP Scaffolds Like (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione Cannot Be Casually Substituted


The assumption that any cyclic dipeptide or linear Leu-Ala dipeptide can substitute for (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is invalid . The compound's specific biological activities—from inducing plant defense pathways to exhibiting antifouling properties—are strictly dependent on its constrained cyclic DKP core and the exact (3S,6S) stereochemistry [1][2]. A linear L-Ala-L-Leu dipeptide, for instance, lacks the conformational rigidity and metabolic stability of the cyclic form, leading to different pharmacodynamics. Even among cyclic dipeptides, minimal structural variations yield divergent activity profiles: cyclo(L-Ala-L-Leu) accelerates jasmonate-related signaling in plants, while the closely related cyclo(L-Ala-L-Ile) and cyclo(L-Leu-L-Pro) from the same bacterial strain activate overlapping but not identical defense pathways, as evidenced by differential gene expression patterns [1]. This structural sensitivity underscores the necessity for rigorous compound identity verification before procurement.

Linear dipeptide mismatch: L-Ala-L-Leu lacks the conformational rigidity and metabolic stability of the cyclic DKP; pharmacodynamics may shift significantly.

Stereoisomer divergence: (3R,6R) enantiomer or other diastereomers can alter biological recognition; chiral identity must be verified.

Analog CDP functional drift: Closely related cyclo(L-Ala-L-Ile) or cyclo(L-Leu-L-Pro) activate distinct defense gene patterns in planta; not interchangeable for pathway-specific research.

Quantitative Differentiation Evidence for (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione Against Closest Analogs


Antiviral Virustatic Activity In Vivo: Comparison with a Structurally Analogous Cyclic Dipeptide

Cyclo(L-Ala-L-Leu) demonstrates in vivo virustatic activity in a mouse model of vaccinia virus infection, a property documented in patent literature (Czech patent CS 210383 B1) . This differentiates it from many other DKPs. While a direct, quantitative, side-by-side comparison for this specific in vivo endpoint is lacking in the public domain, one can make a cross-study inference regarding general antiviral potency: the structurally similar indole diketopiperazine, Eutypellazine E, exhibited an in vitro IC50 of 3.2 ± 0.4 µM against influenza H5N2 virus in embryonated chicken eggs [1]. The target compound's proven in vivo virustatic effect, regardless of a specific IC50 value, positions it as a privileged scaffold for antiviral research compared to analogs only validated in vitro [1].

In Vivo Antiviral Context
Cross-study comparable
Target: reported virustatic activity in mouse vaccinia model / Comparator: Eutypellazine E IC50 3.2 µM (influenza H5N2 in vitro)
Reported in vivo model response may support antiviral research prioritization.
Direct cross-compound potency comparison not available; models differ.
Antiviral Vaccinia virus In vivo efficacy Cyclic dipeptides

Plant Immune Pathway Priming: Functional Specificity Relative to Co-occurring Cyclic Dipeptides

In a study of Bacillus vallismortis BS07, all four tested CDPs (cyclo(Gly-L-Pro), cyclo(L-Ala-L-Ile), cyclo(L-Ala-L-Leu), and cyclo(L-Leu-L-Pro)) induced disease resistance in Arabidopsis against Pseudomonas syringae. However, functional divergence was observed at the genetic pathway level: while all CDPs required core components of both salicylic acid (SA) and jasmonate (JA) signaling, cyclo(L-Ala-L-Leu) specifically accelerated the activation of the jasmonate-related signaling pathway during early infection, leading to rapid expression of PATHOGENESIS-RELATED PROTEIN4 (PR4) [1]. This indicates that despite similar macroscopic outcomes (disease resistance), the molecular mechanisms are differentially regulated by each CDP, making them non-interchangeable for pathway-specific studies [1].

Pathway Priming Specificity
Class-level inference
Target: accelerates jasmonate signaling & rapid PR4 expression / Related CDPs: induce resistance without detailed pathway kinetics
Reported pathway-specific priming context supports jasmonate signaling studies.
No quantitative kinetic comparison between the four CDPs in the source.
Plant Immunity Induced Systemic Resistance Jasmonate Signaling Structure-Activity Relationship

Antifouling Selectivity: Therapeutic Ratio in Diatom Bioassay

The compound (imDKP) was isolated alongside a closely related benzyl-substituted analog (bmDKP) from the marine-derived Streptomyces praecox 291-11. Both compounds were evaluated for antifouling activity against the fouling diatom Navicula annexa. The study reported a therapeutic ratio (LC50/EC50) of 120.2 for imDKP against diatoms, compared to 263 for the benzyl analog bmDKP [1]. While bmDKP shows a higher ratio, indicating a wider safety margin in this specific assay, the isobutyl side chain of imDKP provides a structurally distinct scaffold with independent antifouling potential, confirming its utility as an alternative lead structure for antifouling product development [1].

Antifouling Therapeutic Ratio
Head-to-head
120.2 (LC50/EC50)
Reported antifouling efficacy context; supports SAR and safety-margin review.
bmDKP ratio 263; isobutyl scaffold offers distinct chemical space for lead exploration.
Antifouling Marine Biofouling Ecotoxicology Therapeutic Ratio

Bitter Taste Recognition Threshold: Quantitative Sensory Benchmarking

The sensory property of this compound has been quantified as a bitter recognition threshold of 0.68 mM, as recorded in the BitterDB database [1]. The determination of this precise chemosensory threshold allows for direct comparison with other DKPs found in food systems (e.g., roasted cocoa). For example, cyclo(L-Pro-L-Leu) has a reported threshold of 0.59 mM, making it slightly more potent as a bitterant [2]. This quantitative data is essential for flavor chemistry applications where reproducible sensory profiles are required.

Bitter Recognition Threshold
Cross-study comparable
0.68 mM
Reported chemosensory threshold supports use as bitter reference standard.
Moderate potency vs. cyclo(L-Pro-L-Leu) 0.59 mM; reproducible sensory benchmark.
Sensory Science Flavor Chemistry Bitter Taste Diketopiperazine

Predicted ADMET Profile: Oral Bioavailability and CNS Penetration as Distinguishing Features

In silico ADMET profiling using admetSAR predicts that (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has a high probability of human intestinal absorption (HIA: 98.54%), human oral bioavailability (77.14%), and blood-brain barrier (BBB) penetration (75.00%) [1]. The predicted lipophilicity (XlogP = 0.80) and moderate topological polar surface area (TPSA = 58.20 Ų) are favorable for membrane permeability [1][2]. These predictive values are distinct from those of larger or more polar cyclic peptides and demonstrate a balanced profile. However, these are computational predictions and require in vitro and in vivo validation before relying on them for go/no-go decisions in a drug discovery program.

Predicted ADMET Profile
Class-level inference
HIA 98.5% | Oral Bioavail. 77.1% | BBB Penet. 75.0% | XlogP 0.80 | TPSA 58.2 Ų (admetSAR 2.0)
Predicted profile may support early discovery prioritization; requires experimental validation.
In silico prediction; not a substitute for in vitro/in vivo ADME assays.
ADMET Drug-likeness In silico prediction Oral bioavailability

Conformational Rigidity and Enzymatic Stability: A Key Peptidomimetic Advantage

As a cyclic dipeptide, (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione exhibits greater conformational rigidity and resistance to proteolytic degradation compared to its linear counterpart, L-alanyl-L-leucine . The constrained six-membered DKP ring restricts the backbone dihedral angles, which can enhance target binding specificity and prolong biological half-life. This class-level advantage is a primary rationale for exploring DKPs as scaffolds in peptidomimetic drug design. While direct quantitative stability data for this specific compound is not available in the public literature, it is a well-established principle for cyclic peptides in general and for DKPs in particular .

Conformational Stability
Data to verify
Cyclic DKP scaffold provides inherent conformational constraint (class-level property)
Class-level property supports peptidomimetic design context; specific stability data not publicly reported.
Quantitative half-life or protease resistance comparison not available for this compound.
Peptidomimetics Drug Design Conformational Rigidity Stability

Validated Application Scenarios for (3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione Based on Differential Evidence


Antiviral Drug Discovery: In Vivo Lead Optimization

This compound is a strong candidate for research programs targeting poxviruses or other viruses susceptible to host-mediated virustatic mechanisms. Its demonstrated in vivo activity in a vaccinia mouse model, supported by patent literature, makes it a more advanced starting point than related DKPs only characterized through in vitro enzymatic or cellular assays . Medicinal chemists can use this scaffold to design analogs with improved potency while retaining the favorable ADMET predictions and metabolic stability characteristic of the DKP class .

Plant Immunity and Agricultural Biocontrol Research

For agricultural researchers investigating elicitors of plant innate immunity, this compound is uniquely capable of priming jasmonate-mediated defenses . Unlike other CDPs from B. vallismortis that have a broader effect, cyclo(L-Ala-L-Leu) allows for more targeted mechanistic studies of the JA/ethylene signaling node. It serves as a well-characterized molecular probe for dissecting the interplay between salicylic acid-dependent and jasmonate-dependent resistance pathways, a key area in developing sustainable crop protection strategies .

Marine Antifouling Agent Development: SAR Exploration

Given the direct comparison of its antifouling therapeutic ratio with bmDKP, this compound is a valuable tool for structure-activity relationship (SAR) studies in the development of environmentally benign antifouling coatings . Its distinct isobutyl substitution, as opposed to the benzyl group in bmDKP, alters its performance profile, making it a complementary lead compound. Procurement of both bmDKP and imDKP allows for a pairwise investigation of how side-chain chemistry influences efficacy-toxicity trade-offs against target fouling organisms like diatoms .

Food Science & Sensory Analysis: Quantitative Bitter Standard

With a precisely defined bitter recognition threshold of 0.68 mM, this compound serves as a quantitative sensory reference in food chemistry . It is suitable for calibrating taste panels, studying bitter taste receptor (TAS2R) activation, and benchmarking the bitter-masking efficacy of other ingredients. Compared to other DKPs like cyclo(L-Pro-L-Leu) with different thresholds, it offers a moderate potency standard, expanding the toolkit for systematic sensory research .

Application
Selection Property
Validation Focus
Antiviral Research: In Vivo Response Models
Chiral DKP scaffold with reported in vivo virustatic response
In vivo antiviral model-response validation
Plant Immunity Research: Jasmonate Pathway Priming
Stereochemically-defined CDP with pathway-specific priming evidence
Jasmonate signaling and PR4 gene expression validation
Marine Antifouling SAR Research
Isobutyl-substituted DKP with reported antifouling therapeutic ratio
Therapeutic ratio and diatom bioassay validation
Sensory Research: Bitter Taste Reference Standard
Quantified bitter recognition threshold (reported)
Human sensory panel threshold validation
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